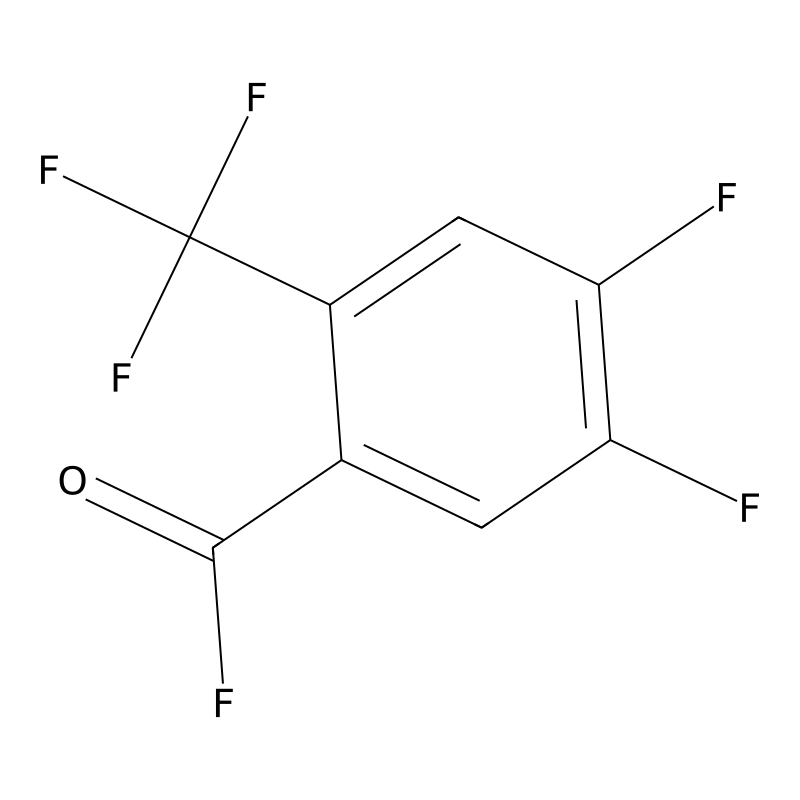

4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the acyl fluoride group (C(=O)F) suggests potential use as a reactive intermediate in organic synthesis. Acyl fluorides are known for their ability to react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This property could be valuable for the synthesis of complex organic molecules, particularly those containing fluorinated aromatic rings.

Medicinal chemistry

The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the shape and electronic properties of other functional groups found in biologically active molecules. This property, combined with the difluoro substitution on the aromatic ring, could make 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride an interesting building block for the design of novel pharmaceuticals.

Material science

Fluorinated aromatic compounds are often investigated for their potential applications in material science due to their unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride could be a candidate for research in the development of new functional materials.

Important to Note:

- The information above is based on the chemical structure and general properties of the molecule. Without further research, it is difficult to confirm specific applications.

- Due to the presence of fluorine atoms and the acyl fluoride group, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride is likely to be a corrosive and reactive compound. Proper safety precautions should be taken when handling this material.